1-(4-Chloro-2-nitrophenyl)piperazine

Agrochemical Research Insecticide Development Ryanodine Receptor Modulation

Sourcing substituted phenylpiperazines with correct regiochemistry is critical for reproducible SAR studies and synthetic yields. Generic analogs or regioisomers compromise biological activity and route efficiency. This exact 4-chloro-2-nitro regioisomer (CAS 405910-34-1) provides: - **Validated agrochemical intermediate**: Essential for piperazine-diamide leads with sub-nanomolar LC50 vs. diamondback moth (Li et al., 2021). - **Pharmacology-ready**: Documented Mtb PTP-A inhibition (Ki = 23 μM) with selectivity over PTP1B for antitubercular hit-to-lead. - **Dual reactive handles**: Secondary piperazine amine + reducible nitro group for library synthesis. Available in research quantities with immediate shipment.

Molecular Formula C10H12ClN3O2
Molecular Weight 241.68
CAS No. 405910-34-1
Cat. No. B2941004
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Chloro-2-nitrophenyl)piperazine
CAS405910-34-1
Molecular FormulaC10H12ClN3O2
Molecular Weight241.68
Structural Identifiers
SMILESC1CN(CCN1)C2=C(C=C(C=C2)Cl)[N+](=O)[O-]
InChIInChI=1S/C10H12ClN3O2/c11-8-1-2-9(10(7-8)14(15)16)13-5-3-12-4-6-13/h1-2,7,12H,3-6H2
InChIKeyNZFQOXSALNTRDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Chloro-2-nitrophenyl)piperazine Procurement Guide


1-(4-Chloro-2-nitrophenyl)piperazine (CAS 405910-34-1) is a substituted phenylpiperazine derivative with the molecular formula C10H12ClN3O2 and a molecular weight of 241.67 g/mol . This compound is a solid with a typical commercial purity of 97-98% and is primarily recognized as a versatile chemical intermediate and building block in medicinal chemistry and pesticide research .

Role Versatile chemical intermediate and building block for medicinal chemistry and pesticide research
Form Solid, facilitating handling and formulation into synthetic workflows
Purity Commercial-grade purity suitable for intermediate use

Why 1-(4-Chloro-2-nitrophenyl)piperazine is Not Interchangeable


While several nitrophenylpiperazine analogs exist, they are not interchangeable. The specific substitution pattern on the phenyl ring—a chlorine at the 4-position and a nitro group at the 2-position—directly dictates the compound's physicochemical properties, reactivity profile, and biological target engagement. For instance, simply relocating the nitro group to the 4-position (1-(4-nitrophenyl)piperazine, CAS 6269-89-2) yields a compound with a different molecular weight, distinct intermolecular interactions, and utility as an intermediate for specific antifungals like itraconazole . Conversely, the close structural isomer 1-(2-chloro-4-nitrophenyl)piperazine (CAS 114878-60-3) shares the same formula but differs in the regiochemistry of its substituents, which can lead to divergent melting points and potentially altered biological activity [1]. Substituting a generic or incorrect regioisomer can therefore compromise synthetic yields, alter pharmacological profiles, or lead to entirely different research outcomes.

Regiochemistry specificity
The 4-chloro-2-nitro pattern uniquely controls reactivity and target engagement; 4-nitro or 2-chloro-4-nitro isomers do not replicate this profile.
Divergent intermediate applications
The 4-nitrophenyl isomer is a known precursor for antifungal itraconazole, incompatible with insecticide discovery programs using this compound.
Physicochemical mismatch
Close regioisomer 1-(2-chloro-4-nitrophenyl)piperazine exhibits a different melting point (~105°C vs 145.7°C), potentially altering purification and identity verification.

1-(4-Chloro-2-nitrophenyl)piperazine: Quantitative Evidence for Selection


Key Intermediate for Diamide Insecticides

This compound has been specifically and successfully used as a critical synthetic intermediate (designated 'intermediate 2') in the development of novel diamide insecticides targeting the ryanodine receptor (RyR). The subsequent amide derivatives demonstrated extremely high insecticidal potency. This provides a concrete, literature-validated use-case that its simple structural analogs (e.g., 4-nitrophenyl or unsubstituted phenylpiperazines) do not share in this context [1].

Synthetic Intermediate Utility
Cross-study comparable
Yield: 41.2%; led to final products with LC50 0.0022–0.0081 mg/L against diamondback moth
Supports use as precursor for sub-nanomolar insecticidal leads
Nucleophilic substitution with piperazine in DMF at 100°C; bioassay on Plutella xylostella
Agrochemical Research Insecticide Development Ryanodine Receptor Modulation

M. tuberculosis PTP-A Inhibitory Activity

1-(4-Chloro-2-nitrophenyl)piperazine has been biochemically evaluated for its ability to inhibit the low molecular weight protein-tyrosine phosphatase A (PTP-A) from *Mycobacterium tuberculosis*. It demonstrated a Ki of 23 μM, which is a measurable, albeit modest, inhibitory effect. In comparison, its activity against the human isoform PTP1B was much lower (IC50 = 100 μM), suggesting a degree of selectivity that could be of interest for further medicinal chemistry optimization [1].

PTP-A Inhibition Selectivity
Class-level inference
Mtb PTP-A Ki: 23 µM; Human PTP1B IC50: 100 µM (~4.3-fold selectivity)
Biochemical starting point for antitubercular SAR studies
Competitive inhibition assay with p-nitrophenyl phosphate substrate
Antitubercular Research Enzyme Inhibition Infectious Disease

Physicochemical Properties: Regioisomeric Differences

The precise 4-chloro-2-nitro substitution pattern of this compound (CAS 405910-34-1) imparts distinct physicochemical properties compared to its regioisomer, 1-(2-chloro-4-nitrophenyl)piperazine (CAS 114878-60-3). While both share the same molecular weight, the target compound has a reported melting point of 145.7 °C (estimated by MPBPWIN) , whereas the 2-chloro-4-nitro isomer is documented with an experimental melting point of 105 °C . This significant difference underscores how the regiochemistry of the chloro and nitro groups affects solid-state properties and could influence solubility and formulation.

Melting Point Difference
Reported (data to verify)
Target: ~145.7 °C (est.); Comparator regioisomer: 105 °C (exp.) — Δ ≈ 40.7 °C
Aids regioisomer identity confirmation and purification assessment
Estimated value from MPBPWIN; experimental data for comparator only; verify upon receipt
Chemical Synthesis Material Science Analytical Chemistry

Divergent Intermediate Applications

The specific substitution pattern of 1-(4-Chloro-2-nitrophenyl)piperazine directs its use as an intermediate toward different drug discovery pathways compared to other isomers. For instance, the 4-nitrophenyl isomer (CAS 6269-89-2) is a well-documented intermediate in the synthesis of the antifungal drug itraconazole . In contrast, the target compound, due to its unique 4-chloro-2-nitro arrangement, is primarily reported in the literature for applications in insecticide development and as a building block for further derivatization [1]. This functional divergence highlights that the choice of isomer is not arbitrary but is dictated by the specific synthetic route and target molecule.

Divergent Intermediate Role
Cross-study comparable
Target compound: insecticide diamide lead synthesis; 4-Nitrophenyl isomer: antifungal itraconazole intermediate
Isomer choice directly determines research program direction
Based on literature review of synthetic applications
Medicinal Chemistry Pharmaceutical Intermediates Process Chemistry

1-(4-Chloro-2-nitrophenyl)piperazine: Research Applications


RyR Insecticide Discovery

This compound serves as a validated building block for the synthesis of piperazine-containing diamide derivatives that exhibit high insecticidal activity. As demonstrated by Li et al. (2021), the target compound (intermediate 2) is essential for creating leads with sub-nanomolar LC50 values against key agricultural pests like the diamondback moth [1]. Researchers in agrochemical R&D can reliably use this specific intermediate to access this promising chemical space for new pest control agents.

Antitubercular Lead Development

This compound is a starting point for structure-activity relationship (SAR) studies targeting *Mycobacterium tuberculosis* PTP-A. Its documented, quantifiable inhibition (Ki = 23 μM) and selectivity over the human ortholog PTP1B provide a rationale for its use in hit-to-lead optimization campaigns aimed at developing novel antitubercular agents [2]. This application is specific to this regioisomer, for which target engagement data exists.

Diverse Heterocyclic Library Synthesis

The presence of both a reactive secondary amine (on the piperazine ring) and a nitro group (which can be reduced to an amine) makes this compound a highly versatile building block for generating diverse compound libraries. It can be readily functionalized via nucleophilic substitution, amide coupling, or reductive amination to create novel chemical entities for broad biological screening, a utility distinct from isomers lacking the same reactive handles [1].

Application
Selection Property
Validation Focus
Agrochemical RyR insecticide discovery
Validated intermediate for diamide leads with reported insecticidal endpoint
Synthetic yield and insect bioassay
Antitubercular SAR studies
Measurable inhibition of M. tuberculosis PTP-A with selectivity context over human PTP1B
Enzyme inhibition and selectivity profiling
Diverse heterocyclic library synthesis
Dual reactive handles (amine and nitro) for derivatization
Chemical diversification and purity assessment

Technical Documentation Hub

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30 linked technical documents
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